FF-10501 -

FF-10501

Catalog Number: EVT-1533810
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FF-1050 is an IMPDH Inhibitor. FF-10501 Possesses Activating Effects on Myeloid Differentiation As Well As Anti-Proliferation. FF-10501 inhibited the proliferation of 9 cell-lines of hematological malignancy, including K562, HL-60 and MOLM-13. FF-10501 could ameliorate myelosuppression during MDS treatment by maintaining myelopoiesis, and the low-dose therapy for low-risk MDS patients might be effective for the improving refractory anemia.
Source

FF-10501-01 was developed as part of research efforts aimed at identifying novel agents that could effectively target metabolic pathways in cancer cells. The compound is synthesized through chemical processes that involve modifications of existing nucleoside analogs to enhance specificity and potency against the target enzyme.

Classification

FF-10501-01 falls under the category of enzyme inhibitors, specifically targeting inosine monophosphate dehydrogenase. This classification positions it as a metabolic inhibitor with potential applications in treating hematological malignancies and possibly other cancers that exhibit dependency on purine metabolism .

Synthesis Analysis

Methods

The synthesis of FF-10501-01 involves several chemical reactions designed to create a compound that effectively inhibits inosine monophosphate dehydrogenase. While specific proprietary methods may not be disclosed, the general approach includes:

  1. Starting Materials: Utilization of purine derivatives as starting materials.
  2. Chemical Modifications: Introduction of functional groups to enhance binding affinity to the enzyme.
  3. Purification: Application of chromatographic techniques such as high-performance liquid chromatography to isolate and purify the final product.

Technical Details

The synthesis process is characterized by multiple steps involving organic reactions, including alkylation and acylation, followed by purification stages to ensure high purity levels suitable for biological testing. The efficiency of the synthesis can be influenced by factors such as reaction temperature, solvent choice, and catalyst presence.

Molecular Structure Analysis

Structure

The molecular structure of FF-10501-01 features a core structure typical of inosine monophosphate derivatives, with specific modifications that enhance its inhibitory properties against inosine monophosphate dehydrogenase.

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₃N₅O₄P
  • Molecular Weight: 325.24 g/mol
  • 3D Structure: Available through various chemical databases, showcasing the arrangement of atoms and functional groups critical for its biological activity.
Chemical Reactions Analysis

Reactions

FF-10501-01 primarily participates in biochemical reactions where it inhibits inosine monophosphate dehydrogenase, leading to decreased levels of guanosine nucleotides within cells. This inhibition disrupts nucleotide biosynthesis pathways essential for DNA and RNA synthesis.

Technical Details

The inhibition mechanism involves competitive binding to the active site of inosine monophosphate dehydrogenase, preventing substrate conversion. Experimental assays typically utilize cell lines treated with varying concentrations of FF-10501-01 to determine its efficacy through assays measuring cell viability and apoptosis rates .

Mechanism of Action

Process

The mechanism by which FF-10501-01 exerts its effects involves several key processes:

  1. Inhibition of Nucleotide Synthesis: By blocking inosine monophosphate dehydrogenase, FF-10501-01 reduces the availability of guanosine triphosphate, a crucial nucleotide for cellular functions.
  2. Induction of Apoptosis: The resultant nucleotide depletion triggers apoptotic pathways in sensitive cancer cell lines.
  3. Cell Cycle Arrest: The compound can lead to cell cycle dysregulation, further promoting cell death in malignant cells.

Data

Studies indicate that treatment with FF-10501-01 results in significant reductions in cell proliferation rates at concentrations above 30 μM, with observable effects on apoptosis markers such as cleaved caspase levels .

Physical and Chemical Properties Analysis

Physical Properties

FF-10501-01 is typically presented as a white to off-white solid or powder. Its solubility profile indicates moderate solubility in aqueous solutions, which is advantageous for biological assays.

Chemical Properties

Key chemical properties include:

  • pH Stability: Stable across a physiological pH range.
  • Thermal Stability: Maintains integrity under standard laboratory conditions.
    These properties are essential for ensuring consistent performance during experimental applications.
Applications

Scientific Uses

FF-10501-01 has potential applications across several domains:

  1. Cancer Research: As an investigational drug for acute myeloid leukemia and potentially other malignancies reliant on purine metabolism.
  2. Metabolic Studies: Understanding the role of nucleotide synthesis in cellular metabolism and differentiation processes.
  3. Combination Therapies: Exploring synergistic effects when used with other chemotherapeutic agents or hypomethylating agents to enhance therapeutic outcomes in resistant cancer types .
Introduction to IMPDH Inhibition in Oncology

Biochemical Role of Inosine-5′-Monophosphate Dehydrogenase (IMPDH) in Purine Metabolism

Inosine-5′-monophosphate dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, specifically the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction represents the branch point where the purine biosynthetic pathway diverges toward guanosine triphosphate (GTP) or adenosine triphosphate (ATP) production [1] [7]. As the primary gateway to guanine nucleotide pools, IMPDH tightly regulates intracellular GTP levels, which serve as:

  • Essential precursors for DNA and RNA synthesis during cell proliferation
  • Critical signaling molecules in G-protein coupled receptor pathways
  • Energy currency for protein synthesis and metabolic reactions
  • Structural components of the GTP-binding proteins involved in cell division

Humans express two IMPDH isoforms: IMPDH1 (constitutively expressed) and IMPDH2 (highly inducible). Malignant cells frequently overexpress IMPDH2, particularly in hematologic cancers and solid tumors, leading to dysregulated GTP production that fuels uncontrolled proliferation [1] [10]. Biochemical studies reveal that IMPDH enzymes form functional tetramers or octamers, with their regulatory cystathionine β-synthase (CBS) domains serving as allosteric sites for nucleotide binding that modulate enzyme conformation and activity [5] [8].

Table 1: Key Biochemical Functions of IMPDH in Cellular Metabolism

FunctionBiological ConsequenceTherapeutic Implication
Rate-limiting GTP synthesisSustains nucleotide pools for DNA/RNA synthesisTargets rapidly proliferating cancer cells
Purine pathway branch pointBalances adenine/guanine nucleotide homeostasisDisruption favors antiproliferative effects
Allosteric regulationModulated by ATP/GTP/(p)ppGpp binding at CBS domainsOpportunity for targeted inhibition strategies
IMPDH2 overexpressionElevated in multiple cancer types versus normal tissuesProvides selective vulnerability

Rationale for Targeting IMPDH in Hematologic and Solid Tumors

The metabolic reprogramming of nucleotide biosynthesis represents a hallmark of cancer, with IMPDH2 emerging as a critical dependency in multiple malignancies. Elevated IMPDH2 expression correlates directly with:

  • Poor Prognosis: Triple-negative breast cancer (TNBC) patients with high IMPDH2 levels exhibit significantly worse overall survival (hazard ratio = 1.78, p<0.01) and reduced recurrence-free survival following adjuvant/neoadjuvant chemotherapy [10].
  • Therapy Resistance: IMPDH2 levels increase substantially in tumor cells surviving chemotherapy. In TNBC models, doxorubicin-resistant cells demonstrate 2.5-4 fold higher IMPDH2 expression and activity compared to naïve cells, accompanied by a 20-50% increase in intracellular GTP pools. Depletion of IMPDH2 in these resistant models restores chemosensitivity [10].
  • Metastatic Progression: Metastatic breast cancer lesions (particularly lung metastases) exhibit significantly elevated IMPDH2 levels compared to matched primary tumors (p=0.008), suggesting a role in advanced disease [10].
  • Oncogenic Signaling Integration: GTP fuels critical oncogenic pathways including KRAS, MYC, and mTOR signaling. In small cell lung cancer and glioblastoma models, IMPDH2-mediated GTP production supports ribosome biogenesis and nucleolar dysfunction that drives malignant transformation [1] [4].

The therapeutic selectivity of IMPDH inhibition arises from cancer cells' heightened dependence on de novo GTP biosynthesis. Unlike normal cells that efficiently salvage guanine nucleotides, malignant cells—especially those with dysregulated myc or p53 pathways—require continuous IMPDH activity to sustain proliferation. This vulnerability is exacerbated in chemotherapy-resistant clones that further upregulate IMPDH2 as an adaptive survival mechanism [6] [10].

Historical Development of IMPDH Inhibitors: From Mycophenolic Acid to Second-Generation Derivatives

The exploration of IMPDH inhibition spans over a century, marked by distinct developmental eras:

  • First-Generation (Natural Products): Mycophenolic acid (MPA), initially isolated from Penicillium cultures in 1893, represents the prototypical IMPDH inhibitor. Although initially investigated as an antibiotic, MPA was rediscovered in 1969 as a potent uncompetitive IMPDH inhibitor with immunosuppressive and antitumor properties. MPA demonstrated broad in vitro activity against leukemia, lymphoma, and solid tumor cell lines, but its clinical development in oncology was limited by gastrointestinal toxicity and variable responses at required therapeutic doses [1] [7] [9]. The prodrug mycophenolate mofetil (MMF) was subsequently developed to improve oral bioavailability and gained FDA approval for transplant immunosuppression in 1995.

  • Second-Generation Derivatives: Structural optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties yielded novel compounds:

  • Tiazofurin: An early synthetic nucleoside analog showing promise in leukemia trials but limited by neurotoxicity
  • VX-944: A non-nucleoside inhibitor demonstrating nanomolar IMPDH inhibition
  • FF-10501-01: An orally bioavailable competitive IMPDH inhibitor derived from the SM-108 chemical scaffold, specifically engineered for enhanced stability and anticancer activity [3] [6]

Table 2: Evolution of IMPDH Inhibitors in Oncology

CompoundChemical ClassKey PropertiesOncological Findings
Mycophenolic acidNatural phenolic compoundUncompetitive inhibition; IC₅₀ ≈ 0.1 µMAntitumor activity in diverse cell lines & mouse models
TiazofurinNucleoside analogCompetitive inhibition; metabolized to active formLimited efficacy in Phase II leukemia trials
VX-944Non-nucleoside inhibitorAllosteric inhibition; IC₅₀ ≈ 10 nMPreclinical activity in hematologic malignancies
FF-10501-01Optimized heterocyclic coreCompetitive inhibition; IC₅₀ ≈ 0.2-1.2 µMActivity in HMA-resistant AML; Phase 1/2a clinical responses

FF-10501-01 Development: Preclinical studies demonstrated potent antiproliferative effects against acute myeloid leukemia (AML) cell lines (IC₅₀ = 0.2-1.2 µM), including those resistant to hypomethylating agents (HMAs) like azacitidine. FF-10501-01 induced apoptosis in HMA-resistant cell lines without cross-resistance, suggesting a distinct mechanism of action [6]. In a phase 1/2a dose-escalation study (NCT02193958):

  • Study Population: 38 patients with relapsed/refractory AML (n=28) or myelodysplastic syndromes (MDS/CMML, n=10) receiving oral FF-10501-01 (50-500 mg/m² twice daily) on 14/21-day cycles
  • Antitumor Activity: 3 of 19 evaluable AML patients achieved partial remissions (31, 7, and 5 months duration). 2 of 20 evaluable MDS/CMML patients attained marrow complete remission, with one continuing treatment for 17 months [3]
  • Mechanistic Confirmation: Target engagement was evidenced by decreased GTP pools in peripheral blood mononuclear cells, confirming IMPDH inhibition

Table 3: Clinical Activity of FF-10501 in Phase 1/2a Trial

Patient GroupEvaluable PatientsResponse RateResponse DurationNotable Outcomes
AML1916% (3 PR)5-31 monthsOne patient with 31-month response
MDS/CMML2010% (2 mCR)Up to 17+ monthsOne ongoing response at 17 months

The current era (2015-present) has seen renewed interest in IMPDH inhibition, propelled by advanced molecular analyses (CRISPR/Cas9 screening, metabolomics) that identified tumor subtypes with exceptional GTP dependency. Novel therapeutic strategies include:

  • Combination Approaches: IMPDH inhibitors with immune checkpoint blockers (despite PD-L1 upregulation, mycophenolate mofetil doesn't antagonize PD-1/PD-L1 inhibitors in murine models [4])
  • Isoform-Selective Inhibition: Targeting IMPDH2 over IMPDH1 to exploit cancer-specific vulnerabilities
  • Allosteric Inhibitors: Leveraging structural insights from cryo-EM studies of IMPDH regulatory mechanisms [5]

FF-10501-01 exemplifies the modern approach to IMPDH inhibitor development—addressing historical limitations through optimized chemical properties and patient selection based on tumor metabolic dependencies.

Properties

Product Name

FF-10501

Synonyms

FF-10501; FF 10501; FF10501.;unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.